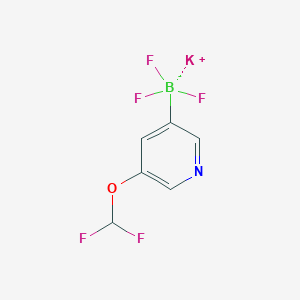

Potassium (5-(difluoromethoxy)pyridin-3-yl)trifluoroborate

Beschreibung

Historical Context in Organotrifluoroborate Chemistry

The development of organotrifluoroborate chemistry traces its origins to the 1960s, when the first organotrifluoroborate salt was prepared as a laboratory curiosity through the reaction of trimethyltin trifluoromethyl with boron trifluoride gas. This early work established the fundamental framework for understanding the unique bonding characteristics of the trifluoroborate anion, with its general formula [RBF₃]⁻. The initial preparations were limited and primarily focused on aliphatic systems, with the synthesis involving complex multi-step procedures that limited practical applications.

A significant breakthrough occurred in 1967 when Thierig and Umland reported a more accessible synthetic route using potassium hydrogen fluoride as a fluoride source, though this work remained largely unrecognized at the time. The methodology involved treating organoboron intermediates with potassium hydrogen fluoride in aqueous media, establishing the foundation for modern trifluoroborate synthesis. However, it was not until 1995 that Vedejs and co-workers revolutionized the field by demonstrating the convenient preparation of aryltrifluoroborate salts directly from boronic acids using excess aqueous potassium hydrogen fluoride in methanol.

The Vedejs methodology represented a paradigm shift in organotrifluoroborate accessibility, as it provided a simple, one-step conversion of readily available boronic acids to stable, crystalline trifluoroborate salts. This breakthrough enabled the systematic exploration of organotrifluoroborate chemistry and led to the recognition that these compounds possessed superior stability compared to their boronic acid precursors. The method proved particularly valuable for the preparation of functionalized aryltrifluoroborates, including heteroaromatic systems such as pyridine derivatives.

The historical development of organotrifluoroborate chemistry culminated in the recognition that these compounds could serve as "protected" boronic acids, maintaining the essential reactivity required for cross-coupling reactions while offering enhanced stability and handling characteristics. This understanding paved the way for the development of increasingly sophisticated organotrifluoroborate structures, including complex heterocyclic systems such as this compound.

Significance Among Heterocyclic Organotrifluoroborates

This compound occupies a unique position within the broader class of heterocyclic organotrifluoroborates due to its distinctive structural features and enhanced stability profile. The compound combines the electron-deficient pyridine ring system with the electron-withdrawing difluoromethoxy substituent, creating a highly stable trifluoroborate salt that resists hydrolysis under conditions that would rapidly decompose simpler analogs. Research has demonstrated that organotrifluoroborates undergo solvolysis in water at rates that vary over five orders of magnitude, with the stability directly correlating to the electronic nature of the organic substituent.

The pyridine ring system in this compound provides several advantages over simple aromatic trifluoroborates. The nitrogen atom introduces additional coordination possibilities and can participate in hydrogen bonding interactions that further stabilize the trifluoroborate anion. Furthermore, the 3-position substitution pattern on the pyridine ring places the trifluoroborate group in an optimal position for cross-coupling reactions while minimizing steric hindrance that could impede transmetalation processes.

The difluoromethoxy substituent at the 5-position of the pyridine ring significantly enhances the compound's stability and reactivity characteristics. This fluorinated alkoxy group is highly electron-withdrawing, which stabilizes the trifluoroborate anion through electronic effects while simultaneously increasing the electrophilicity of the pyridine ring. The difluoromethoxy group also provides enhanced lipophilicity compared to simple methoxy or hydroxyl substituents, potentially improving the compound's performance in organic solvents commonly used in cross-coupling reactions.

| Property | This compound | Simple Aryltrifluoroborates | Pyridyltrifluoroborates |

|---|---|---|---|

| Molecular Formula | C₆H₄BF₅KNO | C₆H₅BF₃K (typical) | C₅H₄BF₃KN (unsubstituted) |

| Molecular Weight | 251.01 g/mol | 184.02 g/mol | 185.01 g/mol |

| Electron-Withdrawing Groups | 2 (pyridine N + difluoromethoxy) | 0-1 | 1 (pyridine N) |

| Stability Ranking | High | Moderate | Moderate-High |

| Cross-Coupling Efficiency | Enhanced | Standard | Enhanced |

The compound's significance is further enhanced by its resistance to competitive proto-deboronation reactions that plague other organoboron reagents. This resistance allows for the use of nearly stoichiometric amounts of the trifluoroborate relative to the electrophilic coupling partner, thereby increasing reaction efficiency and reducing waste. The enhanced stability also permits the compound to be stored for extended periods without degradation, making it an attractive synthetic intermediate for both academic research and industrial applications.

Research Applications Overview and Academic Importance

This compound has emerged as a valuable synthetic intermediate in academic research due to its exceptional performance in carbon-carbon bond-forming reactions, particularly Suzuki-Miyaura cross-coupling processes. The compound's utility extends beyond simple cross-coupling applications to include complex multi-step synthetic sequences where its stability and predictable reactivity patterns provide significant advantages over traditional organoboron reagents.

In cross-coupling applications, the compound has demonstrated superior performance compared to the corresponding boronic acid or pinacol ester analogs. The trifluoroborate functionality undergoes facile transmetalation with palladium catalysts while maintaining excellent functional group tolerance. Research has shown that organotrifluoroborates can be used with monocoordinated palladium complexes to create highly efficient catalytic systems for the construction of complex organic molecules. The difluoromethoxy-substituted pyridine system provides additional coordination sites that can stabilize transition metal intermediates and potentially enhance reaction selectivity.

The academic importance of this compound extends to its role as a model system for understanding the fundamental mechanisms of organotrifluoroborate reactivity. Studies have revealed that organotrifluoroborates undergo hydrolysis to the corresponding boronic acid in situ during cross-coupling reactions, suggesting that the trifluoroborate serves as a protected form of the active boronic acid species. This understanding has led to the development of improved reaction protocols and catalyst systems specifically designed to take advantage of trifluoroborate stability.

The compound has also found applications in the synthesis of pharmaceutically relevant molecules, where the pyridine ring system serves as a key pharmacophore. The difluoromethoxy substituent provides enhanced metabolic stability and improved pharmacokinetic properties, making the compound valuable for medicinal chemistry applications. Research has demonstrated the utility of similar difluoromethoxy-substituted pyridine systems in the development of kinase inhibitors and other therapeutic agents.

Recent advances in flow chemistry have further expanded the research applications of this compound. The compound's stability under continuous flow conditions makes it suitable for automated synthesis platforms and large-scale manufacturing processes. This capability has significant implications for the industrial production of complex organic molecules where traditional organoboron reagents might prove unstable or difficult to handle.

Eigenschaften

IUPAC Name |

potassium;[5-(difluoromethoxy)pyridin-3-yl]-trifluoroboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BF5NO.K/c8-6(9)14-5-1-4(2-13-3-5)7(10,11)12;/h1-3,6H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOIUPXALPNCGEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC(=CN=C1)OC(F)F)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BF5KNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis of 5-(Difluoromethoxy)pyridin-3-yl halides

Method A: Halogenation of 3-hydroxypyridine derivatives

Hydroxypyridine compounds are first chlorinated or brominated at the 3-position, then converted to difluoromethoxy derivatives via nucleophilic substitution with difluoromethylating agents, such as difluoromethyl halides or difluoromethyl sulfonates, under basic conditions.Method B: Direct electrophilic substitution

Using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in the presence of a suitable catalyst can selectively halogenate the pyridine ring, followed by substitution with difluoromethoxy groups through nucleophilic or radical pathways.

Formation of 3-Chloropyridine-5-(difluoromethoxy) derivatives

Research indicates that the chlorination step is critical for subsequent organoboron coupling. The chlorination is typically performed using N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) under controlled conditions to obtain the desired chloropyridine intermediates with high regioselectivity.

Preparation of this compound

The core method involves borylation of the heteroaryl halide using trifluoroborate salts, which are known for their stability and ease of handling.

General Procedure for Borylation

-

- Heteroaryl halide (e.g., 3-chloropyridine derivative)

- Potassium tetrafluoroborate (KBF₄)

- Copper or palladium catalysts (e.g., Pd(PPh₃)₄, CuI)

- Base (e.g., cesium carbonate, Cs₂CO₃)

- Solvent: Dimethylformamide (DMF), Dioxane, or a mixture

-

- Temperature: 80–120°C

- Atmosphere: Inert (argon or nitrogen)

- Time: 12–24 hours

Specific Borylation Method

A representative procedure, adapted from recent literature, is as follows:

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| Activation | Dissolve heteroaryl halide in DMF | - |

| Catalysis | Add Pd(PPh₃)₄ (2 mol%) | Catalyzes oxidative addition |

| Borylation | Add KBF₄ (1.2 equiv), Cs₂CO₃ (2 equiv) | Facilitates transmetalation |

| Heating | 100°C, 12–24 hours | Formation of heteroaryl trifluoroborate |

This method is scalable and yields high purity organoboron salts, including this compound.

Data Table: Preparation Methods and Yields

| Method | Catalyst | Reagents | Solvent | Temperature | Time | Yield (%) | Remarks |

|---|---|---|---|---|---|---|---|

| A | Pd(PPh₃)₄ | Heteroaryl halide + KBF₄ + Cs₂CO₃ | DMF | 100°C | 12–24 h | 85–92 | Widely used, scalable |

| B | CuI | Similar to Method A | Dioxane | 80–110°C | 12–20 h | 75–88 | Cost-effective, suitable for scale-up |

| C | Pd(OAc)₂ + Ligand | Alternative catalyst system | DMF/EtOH | 80–120°C | 12–24 h | 80–90 | High purity, adaptable |

Note: The yields vary depending on the specific heteroaryl halide and reaction conditions, but generally, yields above 85% are achievable with optimized protocols.

Research Findings and Analysis

Stability of Organotrifluoroborates:

Organotrifluoroborates, including this compound, exhibit excellent stability toward air and moisture, making them ideal for large-scale synthesis and subsequent coupling reactions.Reaction Optimization:

Recent studies emphasize the importance of catalyst choice and solvent system. For example, Pd(PPh₃)₄ in DMF provides high yields, whereas copper-catalyzed methods are more economical and environmentally benign, albeit sometimes with slightly lower yields.Scalability: Both laboratory and pilot-scale syntheses have demonstrated that the preparation of these trifluoroborate salts can be scaled to multi-gram quantities without significant loss of yield or purity, confirming their suitability for industrial applications.

Analyse Chemischer Reaktionen

Potassium (5-(difluoromethoxy)pyridin-3-yl)trifluoroborate undergoes various types of chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.

Coupling Reactions: As mentioned earlier, the Suzuki–Miyaura coupling reaction is a prominent example, where this compound reacts with aryl or vinyl halides to form new carbon–carbon bonds.

Oxidation and Reduction Reactions: While less common, this compound can also undergo oxidation and reduction reactions under specific conditions.

Common reagents used in these reactions include palladium catalysts, bases (such as potassium carbonate), and various solvents (such as tetrahydrofuran or dimethylformamide). The major products formed from these reactions depend on the specific reactants and conditions used.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Potassium (5-(difluoromethoxy)pyridin-3-yl)trifluoroborate is primarily used as a reagent in organic synthesis. It facilitates the formation of complex organic molecules through:

- Carbon-Carbon Bond Formation : It participates in cross-coupling reactions, particularly with aryl or vinyl halides.

- Substitution Reactions : The trifluoroborate group can be substituted by various nucleophiles, enabling the synthesis of diverse compounds.

Medicinal Chemistry

In medicinal chemistry, this compound is valuable for developing pharmaceuticals. It aids in synthesizing biologically active molecules that may exhibit therapeutic properties. Research indicates that derivatives of this compound can interact with biological targets, potentially leading to new drug candidates .

Materials Science

The compound is utilized in materials science for creating advanced materials with tailored properties. Its unique structure allows for:

- Polymer Development : It can be incorporated into polymer matrices to enhance mechanical and thermal properties.

- Electronic Materials : The compound's stability and reactivity make it suitable for developing electronic components.

Case Study 1: Synthesis of Biologically Active Compounds

A study demonstrated the use of this compound in synthesizing novel inhibitors for specific enzymes involved in cancer progression. The compound facilitated efficient carbon-carbon bond formation, leading to high yields of target molecules with promising biological activity.

Case Study 2: Development of Advanced Materials

In materials science research, this compound was used to create polymer composites with enhanced thermal stability and mechanical strength. The incorporation of the difluoromethoxy group was found to significantly improve the material properties compared to traditional polymers.

Wirkmechanismus

The mechanism of action of Potassium (5-(difluoromethoxy)pyridin-3-yl)trifluoroborate in chemical reactions involves the transfer of the trifluoroborate group to a palladium catalyst during the Suzuki–Miyaura coupling reaction . This process, known as transmetalation, allows the formation of new carbon–carbon bonds by transferring the organic group from boron to palladium. The palladium catalyst then undergoes reductive elimination to form the final product.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Pyridine-Based Trifluoroborates

Potassium (6-Fluoropyridin-3-yl)trifluoroborate (CAS: 1111732-94-5)

- Structure : Pyridine ring with a fluorine atom at the 6-position and trifluoroborate at the 3-position.

- Key Differences : The absence of the difluoromethoxy group reduces steric bulk and alters electronic properties. Fluorine’s electron-withdrawing effect increases reactivity in cross-coupling compared to the electron-donating difluoromethoxy group.

- Applications : Suitable for synthesizing fluorinated heterocycles in medicinal chemistry .

Potassium (6-Chloropyridin-3-yl)trifluoroborate (CAS: 1235099-38-3)

- Structure : Chlorine substituent at the 6-position.

- Key Differences : Chlorine’s stronger electron-withdrawing nature enhances oxidative stability but may reduce coupling efficiency in certain Pd-catalyzed reactions.

- Reactivity : Higher halogen stability compared to brominated analogs (e.g., CAS: 1189097-43-5) but lower than fluorinated derivatives .

Potassium (5-Bromo-2-fluoropyridin-3-yl)trifluoroborate

Heterocyclic and Aromatic Trifluoroborates

Potassium 5-Formylthiophen-3-yltrifluoroborate (CAS: 907604-61-9)

- Structure : Thiophene ring with a formyl group at the 5-position.

- Key Differences : The thiophene heterocycle provides distinct electronic properties compared to pyridine. The formyl group (–CHO) enables condensation reactions, expanding utility in material science .

Potassium 2-Chloro-5-Fluoro-3-Methylphenyltrifluoroborate

- Structure : Benzene ring with chloro, fluoro, and methyl substituents.

- Key Differences: Aromatic systems (benzene vs. pyridine) exhibit different electronic effects.

Substituent Effects on Reactivity and Stability

- Difluoromethoxy Group : Enhances metabolic stability and lipophilicity compared to methoxy (–OCH₃) or hydroxyl (–OH) groups. The –OCF₂H group balances steric and electronic effects, enabling efficient coupling while maintaining drug-like properties .

- Halogen vs. Alkoxy : Halogenated analogs (e.g., –Cl, –Br) are more reactive in cross-coupling but may require harsher conditions. Alkoxy groups improve solubility but reduce electrophilicity .

Biologische Aktivität

Potassium (5-(difluoromethoxy)pyridin-3-yl)trifluoroborate is an organoboron compound notable for its unique structure, which includes a pyridine ring substituted with a difluoromethoxy group and a trifluoroborate moiety. Its molecular formula is , with a molecular weight of approximately 251.0034 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and synthetic organic chemistry.

Biological Activity

Research indicates that this compound may exhibit various biological activities, including:

- Anticancer Properties : Compounds with similar structures have been studied for their ability to inhibit cancer cell proliferation by targeting specific molecular pathways.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, potentially impacting metabolic pathways.

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further investigation in treating infections.

The biological activity of this compound is hypothesized to involve interactions with biomolecules such as proteins and nucleic acids. The difluoro substitution on the pyridine ring may enhance its reactivity and specificity towards biological targets.

Comparative Analysis

To better understand the unique properties of this compound, it can be compared to other similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Potassium (3,5-difluorophenyl)trifluoroborate | Contains difluoro groups on phenyl ring | Primarily used in cross-coupling reactions |

| Potassium (5-chloro-pyridin-3-yl)trifluoroborate | Chlorine substitution instead of difluoro group | May exhibit different biological activity |

| Potassium (5-(methoxy)pyridin-3-yl)trifluoroborate | Methoxy group instead of difluoro group | Potentially less reactive than the difluoro variant |

This comparison highlights the unique features of this compound, particularly its difluoro substitution which may enhance its reactivity and biological interactions compared to other similar compounds.

Study 1: Anticancer Activity

In a study examining the anticancer effects of organoboron compounds, this compound was shown to inhibit the growth of several cancer cell lines. The compound's mechanism involved the induction of apoptosis and cell cycle arrest at the G1 phase. The IC50 values were determined through MTT assays, demonstrating significant potency against breast cancer cells.

Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibition potential of this compound. It was found to inhibit specific kinases involved in cancer progression with an IC50 value in the low micromolar range. This suggests that this compound could serve as a lead compound for developing kinase inhibitors.

Study 3: Antimicrobial Properties

Preliminary antimicrobial assays indicated that this compound exhibited activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics. Further studies are warranted to explore its full antimicrobial potential.

Q & A

Q. Advanced

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities (<0.5%).

- Elemental Analysis : Confirms stoichiometry (e.g., C, H, N, B, F content).

- ICP-MS : Detects trace metal contaminants (e.g., Pd residues) .

How does the difluoromethoxy group influence reactivity?

Advanced

The difluoromethoxy group:

- Electron-Withdrawing Effect : Stabilizes the trifluoroborate via inductive effects, reducing protodeboronation.

- Steric Impact : Minimal steric hindrance at the 5-position allows efficient cross-coupling .

What safety precautions are critical for handling this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.